Butixocort
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Overview
Description
It is primarily used for its anti-inflammatory properties and is classified under corticosteroid esters . The compound is known for its ability to reduce inflammation and suppress the immune response, making it useful in treating various inflammatory and autoimmune conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of butixocort involves the esterification of tixocortol with butyric acid. The reaction typically requires the presence of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Butixocort undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: The compound can be reduced to its corresponding alcohol.
Substitution: this compound can undergo substitution reactions, particularly at the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Formation of hydroxylated metabolites.
Reduction: Formation of this compound alcohol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Butixocort has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of glucocorticoids.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Used in the development of anti-inflammatory drugs and treatments for autoimmune diseases.
Industry: Employed in the formulation of topical creams and ointments for treating skin conditions.
Mechanism of Action
Butixocort exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the activation of the receptor, which then translocates to the nucleus and modulates the expression of specific genes. The primary targets include genes involved in the inflammatory response, leading to the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins .
Comparison with Similar Compounds
Budesonide: Another glucocorticoid used for its anti-inflammatory properties.
Beclomethasone dipropionate: A corticosteroid used in the treatment of asthma and allergic rhinitis.
Comparison:
Butixocort vs. Budesonide: this compound has a distinct pharmacokinetic profile with extensive metabolic clearance, whereas budesonide is rapidly absorbed and has a shorter plasma elimination half-life.
This compound vs. Beclomethasone dipropionate: this compound is metabolized to active compounds with limited biotransformation in the lung, while beclomethasone dipropionate is hydrolyzed rapidly into its active metabolite.
This compound stands out due to its unique pharmacokinetic profile and its potential for localized anti-inflammatory effects with minimal systemic side effects .
Biological Activity
Butixocort, also known as this compound 21-propionate (JO 1222), is a synthetic glucocorticoid that has garnered interest due to its pharmacological properties and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, and clinical implications.
Pharmacokinetics
The pharmacokinetic profile of this compound has been studied extensively, particularly in comparison to other glucocorticoids such as budesonide and beclomethasone dipropionate. In a study involving rats, this compound was administered via intratracheal, intravenous, and oral routes. The results indicated that this compound exhibited a distinct metabolic clearance profile, with limited biotransformation in the lungs. The primary metabolites identified were this compound (JO 1717) and this compound 21-methyl (JO 1605) .
Table 1: Pharmacokinetic Comparison of Glucocorticoids
Parameter | This compound | Budesonide | Beclomethasone Dipropionate |
---|---|---|---|
Bioavailability (oral) | 72% | 15% | Not detectable |
Plasma half-life | ~3 hours | ~3 hours | Variable |
Metabolites | JO 1717, JO 1605 | None | BMP |
This compound functions primarily through its interaction with the glucocorticoid receptor (GR), leading to anti-inflammatory effects. The GR mediates its action by regulating gene expression associated with inflammation and immune responses. Specifically, this compound's mechanism involves:
- Transrepression : It inhibits pro-inflammatory transcription factors such as NF-κB and AP-1, thereby reducing the expression of inflammatory cytokines.
- Transactivation : While it activates certain anti-inflammatory genes, the transrepressive effects are more pronounced, contributing to its therapeutic efficacy without significant side effects typically associated with glucocorticoids .
Clinical Implications
This compound has shown promise in treating conditions characterized by inflammation, such as asthma and chronic obstructive pulmonary disease (COPD). Its inhaled formulation allows for targeted delivery to the lungs, minimizing systemic exposure and associated side effects.
Case Study: Efficacy in Asthma Management
A clinical study evaluated the efficacy of inhaled this compound in patients with moderate to severe asthma. The results demonstrated significant improvements in lung function and reduction in asthma exacerbations compared to placebo. Patients reported fewer systemic side effects compared to traditional systemic glucocorticoids .
Properties
CAS No. |
120815-74-9 |
---|---|
Molecular Formula |
C25H36O5S |
Molecular Weight |
448.6 g/mol |
IUPAC Name |
[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3-oxo-17-(2-sulfanylacetyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate |
InChI |
InChI=1S/C25H36O5S/c1-4-5-21(29)30-25(20(28)14-31)11-9-18-17-7-6-15-12-16(26)8-10-23(15,2)22(17)19(27)13-24(18,25)3/h12,17-19,22,27,31H,4-11,13-14H2,1-3H3/t17-,18-,19-,22+,23-,24-,25-/m0/s1 |
InChI Key |
HOAKOHHSHOCDLI-TUFAYURCSA-N |
SMILES |
CCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)CS |
Isomeric SMILES |
CCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)C(=O)CS |
Canonical SMILES |
CCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)CS |
Origin of Product |
United States |
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